Sodium amide

Catalog No.
S702813
CAS No.
7782-92-5
M.F
NaNH2
H2NNa
M. Wt
39.013 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium amide

CAS Number

7782-92-5

Product Name

Sodium amide

IUPAC Name

sodium;azanide

Molecular Formula

NaNH2
H2NNa

Molecular Weight

39.013 g/mol

InChI

InChI=1S/H2N.Na/h1H2;/q-1;+1

InChI Key

ODZPKZBBUMBTMG-UHFFFAOYSA-N

SMILES

[NH2-].[Na+]

Solubility

SOLUBILITY IN LIQ AMMONIA AT 20 °C= ABOUT 0.1%
Soluble in water; insoluble in alcohol.

Synonyms

Sodamide;

Canonical SMILES

[NH2-].[Na+]

Isomeric SMILES

[NH2-].[Na+]

Molecular Structure Analysis

The crystal structure of sodium amide is orthorhombic []. It features a simple ionic bond between the electropositive sodium cation (Na+) and the electronegative azanide anion (NH₂⁻). The small and relatively unpolarizable Na+ cation allows for a high charge density on the NH₂⁻ anion, making it a strong base [].


Chemical Reactions Analysis

Synthesis

Sodium amide is typically synthesized by the reaction of liquid ammonia (NH₃) with sodium metal (Na) at elevated temperatures (around 350°C) according to the following equation [, ]:

Na + 2 NH₃ → 2 NaNH₂ + H₂

Decomposition

Sodium amide readily decomposes upon contact with water (H₂O) to liberate hydrogen gas (H₂) and sodium hydroxide (NaOH) in a highly exothermic reaction []:

NaNH₂ + H₂O → NH₃ + NaOH + H₂

This reaction emphasizes sodium amide's strong basic character and its incompatibility with water.

Organic Reactions

Sodium amide serves as a versatile strong base in organic synthesis, particularly in liquid ammonia solution. Due to its relatively low nucleophilicity (attraction to positively charged centers) compared to other strong bases, it offers advantages in reactions where unwanted side reactions can occur [, ]. Here's an example of its use in deprotonation (removal of a proton):

CH₃CH₂COOH (propionic acid) + NaNH₂ → CH₃CH₂COONa (sodium propionate) + NH₃

Sodium amide is also employed in the industrial production of indigo dye, where it acts as a deprotonating agent in the reaction mixture [].

Physical and Chemical Properties

  • Formula: NaNH₂ []
  • Molar mass: 39.01 g/mol []
  • Melting point: Decomposes at 400°C []
  • Boiling point: 752°F (400°C) []
  • Crystal structure: Orthorhombic []
  • Density: 1.39 g/cm³
  • Solubility: Insoluble in most organic solvents; reacts with water []
  • Stability: Highly reactive; decomposes in moist air or upon contact with water []

Sodium amide is a hazardous material requiring strict safety protocols during handling. Here are some key safety concerns:

  • Strong base: It can cause severe burns upon contact with skin and eyes [].
  • Reacts violently with water: The decomposition reaction with water liberates flammable hydrogen gas and heat, posing a fire and explosion hazard [].
  • Air and moisture sensitive: It readily absorbs moisture from the air and decomposes, potentially forming explosive peroxides [].
  • Incompatible with many chemicals: Reacts violently with oxidizers, halogens, acids, and a variety of other compounds [].

Strong Base in Organic Synthesis:

Sodium amide (NaNH2) is a highly valued strong base in organic chemistry . Its ability to deprotonate a wide range of weakly acidic organic compounds makes it a powerful tool for various synthetic transformations.

For example, sodium amide is used in the Claisen condensation, a pivotal reaction for the synthesis of ß-ketoesters, crucial building blocks in organic molecules . It also plays a central role in the Mannich reaction, employed to create carbon-carbon bonds and nitrogen-containing functionalities crucial for numerous drug molecules .

Catalyst for Various Reactions:

Beyond its deprotonating prowess, sodium amide can also function as a catalyst for specific reactions. It can activate alkynes and terminal alkynes for further reactions, like Sonogashira coupling, a versatile method for constructing carbon-carbon bonds with alkynes . Additionally, sodium amide can facilitate cyclization reactions, leading to the formation of various ring structures essential in organic synthesis .

Nucleophilic Reagent in Specific Instances:

While primarily known for its basic character, sodium amide can also exhibit nucleophilic tendencies under specific conditions. This allows it to participate in reactions where the nitrogen atom acts as a nucleophile, attacking electron-deficient centers. An example is the Gabriel synthesis of primary amines, where sodium amide reacts with haloalkanes to create primary amines, essential building blocks in various biomolecules .

Additional Research Applications:

Sodium amide's versatility extends beyond organic synthesis. Researchers are exploring its potential in other areas, including:

  • Hydrogen storage: Due to its ability to react with hydrogen gas, sodium amide is being investigated as a potential hydrogen storage material .
  • Carbon capture and utilization: Studies are underway to utilize sodium amide for the adsorption of carbon dioxide (CO2), offering potential for CO2 capture and conversion technologies .
  • Fuel cell development: The unique properties of sodium amide are being explored for the fabrication of fuel cells with improved efficiency .

Physical Description

Sodium amide is an odorless colorless solid. Denser than water.
DryPowde

Color/Form

WHITE CRYSTALLINE POWDER

Boiling Point

752 °F at 760 mm Hg (USCG, 1999)
400 °C

Density

1.39 at 68 °F (USCG, 1999)
1.39 @ 20 °C

Odor

AMMONIA ODOR

Melting Point

410 °F (USCG, 1999)
210 °C

UNII

5DB3G6PX9D

GHS Hazard Statements

Aggregated GHS information provided by 191 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (61.78%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (27.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (93.72%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable

Flammable;Corrosive;Environmental Hazard

Other CAS

7782-92-5

Wikipedia

Sodamide
Sodium amide

Methods of Manufacturing

PREPARED FROM SODIUM METAL & GASEOUS AMMONIA (OR LIQ AMMONIA WITH FERRIC NITRATE CATALYST): DENNIS, BROWNE, INORG SYN 1, 74 (1939); GREENLEE, HENNE, INORG SYN 2, 128 (1946). ...ALTERNATE METHOD: BERGSTROM, ORG SYN, COLL VOL III, 778 (1955).
DRY AMMONIA GAS IS PASSED OVER METALLIC SODIUM @ 350 °C.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Textiles, apparel, and leather manufacturing
Sodium amide (Na(NH2)): ACTIVE

Storage Conditions

SEALED CONTAINERS MUST BE STORED IN WELL-VENTILATED AREA.
SHOULD BE STORED IN SEALED CONTAINERS WHICH PREVENT ALL CONTACT WITH AIR DURING STORAGE ...

Dates

Modify: 2023-08-15

Explore Compound Types